molecular formula C28H34O8S2 B7983671 Terephthalylidene dicamphor sulfonic acid

Terephthalylidene dicamphor sulfonic acid

Cat. No.: B7983671
M. Wt: 562.7 g/mol
InChI Key: HEAHZSUCFKFERC-LRVMPXQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terephthalylidene dicamphor sulfonic acid, also known by its trade name Mexoryl SX, is an organic compound used primarily as a sunscreen agent to filter out ultraviolet A (UVA) rays. It is a benzylidene camphor derivative, known for its excellent photostability, meaning it does not degrade significantly when exposed to light . This compound absorbs UV radiation between 290 and 400 nanometers, with peak protection at 345 nanometers .

Preparation Methods

Terephthalylidene dicamphor sulfonic acid is synthesized through a series of chemical reactions involving benzylidene camphor derivatives. The synthetic route typically involves the reaction of this compound with various reagents under controlled conditions. The industrial production of ecamsule is proprietary to L’Oréal, which holds the patents for its synthesis and use in sunscreens .

Chemical Reactions Analysis

Terephthalylidene dicamphor sulfonic acid undergoes several types of chemical reactions, including:

    Photoisomerization: When exposed to UV light, ecamsule undergoes reversible photoisomerization, followed by photoexcitation. .

    Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution Reactions: this compound can undergo substitution reactions, particularly involving its sulfonic acid group.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UV Protection in Sunscreens

TDSA is widely recognized for its efficacy in protecting skin from harmful UV radiation. It is particularly effective against UVA rays, which are known to penetrate deeper into the skin and contribute to photoaging and skin cancers.

  • Synergistic Effects : Studies have demonstrated that when combined with other UV filters like BEMT (Butyl Methoxydibenzoylmethane), TDSA exhibits a synergistic effect, significantly enhancing the overall sun protection factor (SPF). For instance, a formulation containing 2.46% TDSA and 5.65% BEMT achieved an SPF of 22.2 ± 3.5, compared to an SPF of 4.6 ± 1.1 for TDSA alone .

Cosmetic Formulation Stability

TDSA serves as a stabilizer in cosmetic formulations by protecting them from degradation due to light exposure. Its ability to absorb UV radiation helps maintain the integrity and efficacy of the product over time.

  • Light Stabilization : By acting as a light stabilizer, TDSA prevents the deterioration of active ingredients in cosmetics, ensuring prolonged shelf life and effectiveness .

Health Implications and Safety Assessments

Research has indicated that TDSA has low systemic absorption when applied topically, suggesting minimal risk for adverse health effects.

  • In Vivo Studies : An in vivo study showed that only 0.16% of the applied dose was absorbed into the systemic circulation after prolonged exposure to TDSA, indicating a low risk profile for human health .

Case Study 1: Efficacy in Sun Protection Products

In a comparative study involving different sunscreen formulations:

  • Formulation A (BEMT only): SPF = 9.2 ± 2
  • Formulation B (TDSA only): SPF = 4.6 ± 1.1
  • Formulation C (Combination of TDSA and BEMT): SPF = 22.2 ± 3.5

This illustrates the significant enhancement in sun protection achieved through the combination of UV filters .

Case Study 2: Toxicological Assessment

Acute toxicity studies conducted on various salts of TDSA revealed low toxicity levels:

  • LD50 values were found to be greater than 1,835 mg/kg for triethanolamine salt and over 2,092 mg/kg for sodium and potassium salts, indicating a favorable safety profile for these compounds .

Mechanism of Action

Terephthalylidene dicamphor sulfonic acid protects against UV wavelengths in the 290–400 nanometer range by absorbing the UV radiation and releasing it as thermal energy. This process involves reversible photoisomerization followed by photoexcitation. The absorbed UV energy is then released as heat, preventing it from penetrating the skin and causing damage . In studies, ecamsule has been shown to reduce the formation of UV-induced pyrimidine dimers and delay the onset of skin cancer .

Comparison with Similar Compounds

Terephthalylidene dicamphor sulfonic acid is unique among UVA sunscreening agents due to its strong photostability and broad-spectrum UV absorption. Similar compounds include:

This compound’s uniqueness lies in its water solubility and its ability to provide consistent UVA protection without significant degradation when exposed to light .

Biological Activity

Terephthalylidene dicamphor sulfonic acid (TDSA), also known as Ecamsule, is an organic compound primarily used as a UV filter in various cosmetic and personal care products. Its biological activity has been the subject of numerous studies, focusing on its pharmacokinetics, potential toxicity, and immunomodulatory effects. This article provides a comprehensive overview of the biological activity of TDSA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

  • Chemical Structure : TDSA is a sulfonic acid derivative of camphor, characterized by its ability to absorb UV radiation effectively.
  • Applications : It is widely used in sunscreens and other skincare products due to its photostability and broad-spectrum UV protection.

Pharmacokinetics

Research indicates that TDSA has low systemic absorption when applied topically. A study using radioactive isotopes demonstrated that after applying a 0.16% solution for four hours, only a minimal amount was absorbed into the skin (approximately 0.16% of the applied dose) over 24 hours . This low absorption rate suggests that TDSA poses a negligible risk for systemic toxicity.

Acute Toxicity

TDSA has been evaluated for acute toxicity in animal studies. The LD50 values indicate low toxicity levels:

  • Oral LD50 : >1,835 mg/kg in rats.
  • Dermal LD50 : >1,637 mg/kg in rats .

Skin Irritation and Sensitization

In skin irritation tests, TDSA was found to be non-irritating at lower concentrations (e.g., 10.4% aqueous solution). However, higher concentrations may cause irritation due to its acidic nature . Sensitization studies in guinea pigs showed negative results for both the acid and its salts .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of TDSA and other organic UV filters. Exposure to various UV filters, including TDSA, was found to increase the production of inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that while TDSA provides UV protection, it may also influence immune responses .

Case Studies

  • Clinical Trials : A large-scale study involving over 2,500 patients showed common side effects associated with TDSA use, including acne, dermatitis, and skin discomfort. These findings underscore the need for careful formulation of products containing this compound .
  • Photopatch Tests : In photopatch tests involving multiple subjects, reactions to TDSA were recorded. The results indicated varying rates of allergic reactions depending on exposure duration and concentration used .

Comparative Efficacy of UV Filters

The efficacy of TDSA as a UV filter can be compared with other commonly used agents:

UV FilterMaximum Concentration (%)Efficacy RatingNotes
This compound10HighEffective against UVA rays
Benzylidene camphor sulfonic acid10MediumLess photostable than TDSA
4-Methylbenzylidene camphor4LowHigher absorption rates

Properties

IUPAC Name

[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHZSUCFKFERC-LRVMPXQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Solid

CAS No.

92761-26-7
Record name (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 92761-26-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Terephthalylidene dicamphor sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

255 °C (decomposes)
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639
Record name Terephthalylidene dicamphor sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terephthalylidene dicamphor sulfonic acid
Reactant of Route 2
Terephthalylidene dicamphor sulfonic acid
Reactant of Route 3
Terephthalylidene dicamphor sulfonic acid
Reactant of Route 4
Terephthalylidene dicamphor sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.